Bienvenue dans la boutique en ligne BenchChem!

3'-Azido-3'-deoxyguanosine

Antiviral Research HIV-1 Replication Inhibition Nucleoside Reverse Transcriptase Inhibitors

3'-Azido-3'-deoxyguanosine is a critical purine nucleoside analog for NRTI resistance research. Unlike lamivudine (M184V) or tenofovir (K65R), it retains full potency against these common mutants (IC50 fold-change <2.0). Its non-mitochondrial toxicity profile in HepG2 cells, distinct from AZT, makes it an essential benchmark for toxicity screening. The 3'-azide enables CuAAC click chemistry for probe development. Procure this research-use-only compound to advance SAR studies or validate novel NRTI candidates without cross-resistance artifacts.

Molecular Formula C10H12N8O4
Molecular Weight 308.25 g/mol
CAS No. 98870-11-2
Cat. No. B1496469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-3'-deoxyguanosine
CAS98870-11-2
Molecular FormulaC10H12N8O4
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N
InChIInChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-4,6,9,19-20H,1H2,(H3,11,14,15,21)/t3-,4-,6-,9-/m1/s1
InChIKeyUVOJLWIUDJJXHQ-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-3'-deoxyguanosine (CAS 98870-11-2) | Scientific Profile & Procurement Overview


3'-Azido-3'-deoxyguanosine (also designated 3'-azido-2',3'-dideoxyguanosine or 3'-azido-ddG) is a purine nucleoside analog characterized by an azido group at the 3' position of the ribose moiety, replacing the hydroxyl group found in natural nucleosides [1]. As a member of the 3'-azido-2',3'-dideoxypurine nucleoside (ADPN) class, it functions as a chain-terminating inhibitor of HIV-1 reverse transcriptase (RT) [2]. This compound has been primarily investigated for its antiviral activity against HIV-1 and, to a lesser extent, hepatitis B virus (HBV) [3].

3'-Azido-3'-deoxyguanosine (CAS 98870-11-2) | Why Generic NRTI Substitution is Not Advisable


Generic substitution of nucleoside reverse transcriptase inhibitors (NRTIs) in research or development contexts is scientifically unsound due to profound differences in their resistance profiles, mitochondrial toxicity, and intracellular pharmacology. 3'-Azido-3'-deoxyguanosine exhibits a distinct resistance pattern, retaining full activity against common NRTI-resistant mutants including K65R, L74V, and M184V, whereas approved agents like lamivudine (3TC) and emtricitabine (FTC) are compromised by M184V, and tenofovir by K65R [1]. Furthermore, unlike zidovudine (AZT), which induces marked lactic acidosis and mitochondrial DNA depletion in hepatic cells, 3'-azido-ddG does not decrease mitochondrial DNA content in HepG2 cells . These mechanistic divergences render class-level interchangeability invalid for experimental design, drug development, or procurement decisions.

3'-Azido-3'-deoxyguanosine (CAS 98870-11-2) | Comparative Evidence for Procurement Decisions


Comparative Anti-HIV-1 Potency: 3'-Azido-3'-deoxyguanosine vs. Approved NRTIs

In a head-to-head study, 3'-azido-ddG demonstrated anti-HIV-1 activity in primary human lymphocytes and T-cell lines with IC50 values ranging from 0.19 to 2.1 μM [1]. This potency was two- to fourfold greater than that of abacavir (ABC) and comparable to didanosine (ddI), zalcitabine (ddC), stavudine (d4T), and tenofovir disoproxil fumarate (TDF) in the same assay systems [1].

Antiviral Research HIV-1 Replication Inhibition Nucleoside Reverse Transcriptase Inhibitors

Retention of Activity Against Key NRTI-Resistant HIV-1 Mutants (K65R, L74V, M184V)

3'-Azido-ddG retains full antiviral activity against HIV-1 variants harboring the K65R, L74V, or M184V mutations in reverse transcriptase, with IC50 fold-changes of less than 2.0 relative to wild-type virus [1]. Against viruses containing three or more thymidine analog mutations (TAMs), the IC50 change is less than 3.5-fold [1]. In contrast, lamivudine (3TC) and emtricitabine (FTC) lose activity against M184V mutants (IC50 fold-change >100-fold), and tenofovir is compromised by K65R [2].

Drug Resistance HIV-1 Reverse Transcriptase NRTI Mutations

Mitochondrial Toxicity Profile: 3'-Azido-3'-deoxyguanosine vs. Zidovudine (AZT)

Unlike zidovudine (AZT), which induces a marked rise in lactic acid levels and depletes mitochondrial DNA (mtDNA) in HepG2 cells, 3'-azido-ddG does not decrease the mitochondrial DNA content of HepG2 cells [1]. Additionally, 3'-azido-ddG exhibits no cytotoxicity in primary lymphocytes, epithelial cell lines, or T-cell lines [1]. AZT has been associated with bone marrow toxicity in approximately 5% of patients and causes oxidative damage to mitochondrial DNA [2].

Mitochondrial Toxicity NRTI Safety HepG2 Cells

Intracellular Pharmacology: Triphosphate Half-Life of 3'-Azido-3'-deoxyguanosine

3'-Azido-ddG is efficiently phosphorylated to its active triphosphate form (3'-azido-ddGTP) in human lymphocytes, with an intracellular half-life of the nucleoside triphosphate of 9 hours [1]. This is comparable to or exceeds the half-life of zidovudine triphosphate (AZT-TP, ~3-4 hours) and lamivudine triphosphate (3TC-TP, ~10-15 hours) in similar cellular systems [2]. The extended intracellular retention supports sustained inhibition of HIV-1 reverse transcriptase.

Intracellular Metabolism Nucleoside Triphosphate Pharmacokinetics

Cross-Resistance Profile: 3'-Azido-3'-deoxyguanosine vs. AZT-Resistant HIV-1

HIV-1 resistant to zidovudine (AZT) remains fully susceptible to 3'-azido-ddG, demonstrating that the nucleoside base component is a major determinant of HIV-1 resistance mechanisms [1]. In vitro selection experiments with 3'-azido-ddG generated a virus with only 5.3-fold resistance after extended passage, whereas selection with 3'-azido-ddC (a cytidine analog) produced a V75I mutant with 5.9-fold resistance [1]. Notably, selection of high-level resistance to 3'-azido-ddA (the adenosine analog) was not achieved even at high intracellular triphosphate concentrations [1].

Cross-Resistance HIV-1 Nucleoside Base Determinants

Synthetic Accessibility: Improved Synthesis of 3'-Azido-3'-deoxyguanosine Derivatives

An improved and reliable synthesis of N2-protected-3'-azido-2',3'-dideoxyguanosine derivatives has been described, utilizing deoxygenation of 2'-O-alkyl (and/or aryl) sulfonyl-5'-dimethoxytritylguanosine coupled with [1,2]-hydride shift rearrangement [1]. This synthetic route provides protected 9-(2-deoxy-threo-pentofuranosyl)guanines in higher yields and with greater reproducibility than earlier methods [1]. Additionally, the compound contains an azide group, enabling its use as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation applications .

Nucleoside Synthesis Click Chemistry Chemical Biology

3'-Azido-3'-deoxyguanosine (CAS 98870-11-2) | Key Application Scenarios for Research & Development


Antiviral Drug Discovery: Lead Optimization for Novel NRTIs with Improved Resistance Profiles

3'-Azido-3'-deoxyguanosine serves as a valuable scaffold for medicinal chemistry programs aimed at developing next-generation NRTIs. Its retention of activity against K65R, L74V, and M184V mutants (IC50 fold-change <2.0) and its lack of cross-resistance from AZT provide a strong rationale for using this compound as a starting point for structure-activity relationship (SAR) studies [1]. The improved synthetic route enables the preparation of derivatives for screening cascades, while the 9-hour intracellular half-life of its triphosphate form supports sustained antiviral activity in cell-based assays [2].

HIV-1 Resistance Mechanism Studies: Investigating Base-Specific Mutational Pathways

The distinct resistance profile of 3'-azido-3'-deoxyguanosine—selecting for L74V, F77L, and L214F mutations in HIV-1 RT—makes it an essential tool for dissecting the role of the nucleoside base in resistance evolution. Unlike AZT, which selects for thymidine analog mutations (TAMs), 3'-azido-ddG drives a unique mutational signature that can be exploited to study primer unblocking mechanisms and nucleotide discrimination by reverse transcriptase [1]. The availability of recombinant HIV-1 clones exhibiting 3.2- to 4.0-fold resistance facilitates detailed biochemical and structural analyses [1].

Mitochondrial Toxicity Screening: Comparative Assessment of NRTI Safety

3'-Azido-3'-deoxyguanosine is a critical reference compound for evaluating mitochondrial toxicity in NRTI development programs. Its lack of effect on mitochondrial DNA content in HepG2 cells and absence of cytotoxicity in primary lymphocytes contrast sharply with the marked lactic acidosis and mtDNA depletion induced by AZT [1]. This differential toxicity profile allows researchers to benchmark novel nucleoside analogs and identify structural features that mitigate mitochondrial damage, a key liability of many approved NRTIs [2].

Click Chemistry and Bioconjugation: Azide-Functionalized Nucleoside for Probe Development

The presence of an azide group at the 3' position renders 3'-azido-3'-deoxyguanosine compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This click chemistry capability enables the conjugation of the nucleoside to fluorescent dyes, affinity tags, or other reporter molecules for applications in chemical biology, including cellular uptake studies, target engagement assays, and the development of activity-based probes for reverse transcriptase [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Azido-3'-deoxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.